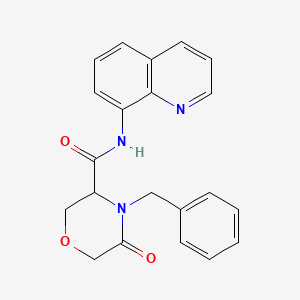

4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-5-oxo-N-quinolin-8-ylmorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-19-14-27-13-18(24(19)12-15-6-2-1-3-7-15)21(26)23-17-10-4-8-16-9-5-11-22-20(16)17/h1-11,18H,12-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMAVIMXZSXFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of its biological activity against various targets. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a quinoline moiety, and a benzyl substituent. Its structure is crucial for its interaction with biological targets, influencing both binding affinity and selectivity.

- Inhibition of Enzymatic Activity :

- Allosteric Modulation :

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Pks13 (Mycobacterium tuberculosis) | <1 | |

| Allosteric Modulation | M1 Muscarinic Receptor | 0.39 | |

| SIRT2 Inhibition | Sirtuin 2 | 2.50 |

Case Studies and Research Findings

- Antitubercular Activity :

- Muscarinic Receptor Modulation :

- Sirtuin Inhibition :

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide can be contextualized against two related compounds from the literature:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Morpholine vs. Med. Chem. derivatives . The indole and tetrahydrofuran groups in the patent compound may confer distinct steric and electronic profiles, altering target binding compared to the planar quinoline-morpholine system.

Carboxamide Linkage Variations: The quinolin-8-yl-carboxamide group in the target compound contrasts with the indol-5-yl-amino and carbonitrile groups in the patent compound. These differences could influence interactions with biological targets, such as kinases or DNA topoisomerases.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous carboxamides, such as acyl chloride-mediated coupling . In contrast, the patent compound involves multi-step functionalization of a quinoline-carbonitrile scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-benzyl-5-oxo-N-(quinolin-8-yl)morpholine-3-carboxamide?

- Methodological Answer : The synthesis of quinoline-carboxamide derivatives typically involves multi-step reactions, including:

- Nucleophilic substitution : Introduction of the quinolin-8-yl group via coupling reactions, such as amide bond formation between activated carboxylic acids and amines .

- Cyclization : Morpholine ring formation through cyclocondensation of precursors like 4-benzylmorpholine-3-carboxylic acid derivatives with appropriate reagents .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .

- Key Parameters : Reaction yields (e.g., 20–80% for analogous compounds) depend on catalysts (e.g., triethylamine), solvents (ethanol, DMF), and temperature (reflux conditions) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO-) to confirm substituent connectivity and stereochemistry .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, 1640–1660 cm) and amide (N–H, ~3300 cm) functional groups .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., m/z 292 [M]) .

- X-ray Crystallography : Programs like SHELXL and ORTEP-3 for structure refinement, especially to resolve morpholine and quinoline ring conformations .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to evaluate the compound’s antiproliferative potential?

- Experimental Design :

- Substituent Variation : Modify the benzyl (morpholine) or quinolin-8-yl groups to assess impact on bioactivity .

- In Vitro Assays : Use MTT or SRB assays to test cytotoxicity against cancer cell lines (e.g., IC determination) .

- Computational Modeling : Docking studies (e.g., with apoptosis-inducing proteins) to predict binding modes .

- Data Interpretation : Cross-validate results with analogs (e.g., 2-chloroquinolin-3-yl derivatives) to identify critical pharmacophores .

Q. What strategies address discrepancies in crystallographic data during structure refinement?

- Resolution Techniques :

- High-Resolution Data : Collect data at synchrotron sources to minimize errors in electron density maps .

- Software Tools : Use SHELXL for twin refinement or Olex2 for disorder modeling .

- Validation Metrics : Check R-factors (<5%), bond length deviations (±0.02 Å), and ADDSYM for missed symmetry .

Q. How can synthetic yield and purity be optimized for this compound?

- Process Optimization :

- Catalyst Screening : Test bases (e.g., piperidine vs. triethylamine) to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics .

- Purification : Gradient elution in HPLC or sequential recrystallization (ethanol/water) to remove byproducts .

Data Contradiction Analysis

Q. How should researchers resolve conflicting biological activity data across studies?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.